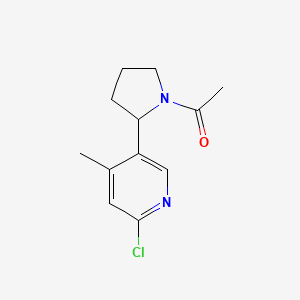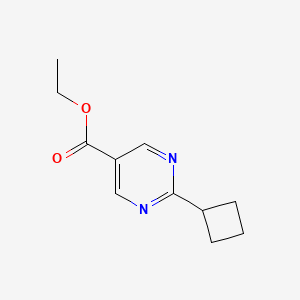
1-(2-(6-Chloro-4-methylpyridin-3-yl)pyrrolidin-1-yl)ethanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2-(6-Chloro-4-méthylpyridin-3-yl)pyrrolidin-1-yl)éthanone est un composé chimique qui présente un cycle pyrrolidine lié à un cycle pyridine, avec un substituant chloro et méthyle sur le cycle pyridine.
Méthodes De Préparation
Voies de synthèse et conditions de réaction
La synthèse de 1-(2-(6-chloro-4-méthylpyridin-3-yl)pyrrolidin-1-yl)éthanone implique généralement la formation du cycle pyrrolidine suivie de sa liaison au cycle pyridine. Une méthode courante implique l'utilisation de pyrrolidine et d'un dérivé de chlorométhylpyridine dans des conditions de réaction spécifiques. La réaction peut nécessiter une base telle que l'hydrure de sodium ou le carbonate de potassium pour faciliter la réaction de substitution nucléophile .
Méthodes de production industrielle
La production industrielle de ce composé peut impliquer une synthèse à grande échelle utilisant des conditions de réaction similaires mais optimisées pour des rendements et une pureté plus élevés. L'utilisation de réacteurs à flux continu et de systèmes de synthèse automatisés peut améliorer l'efficacité et l'extensibilité du processus de production.
Analyse Des Réactions Chimiques
Types de réactions
1-(2-(6-Chloro-4-méthylpyridin-3-yl)pyrrolidin-1-yl)éthanone peut subir diverses réactions chimiques, notamment :
Oxydation : Le composé peut être oxydé à l'aide d'agents oxydants tels que le permanganate de potassium ou le trioxyde de chrome.
Réduction : Les réactions de réduction peuvent être effectuées à l'aide d'agents réducteurs tels que l'hydrure d'aluminium et de lithium ou le borohydrure de sodium.
Substitution : Des réactions de substitution nucléophile peuvent se produire, en particulier au niveau du substituant chloro sur le cycle pyridine.
Réactifs et conditions courants
Oxydation : Permanganate de potassium en milieu acide.
Réduction : Hydrure d'aluminium et de lithium dans l'éther anhydre.
Substitution : Hydrure de sodium dans le diméthylformamide (DMF).
Principaux produits
Les principaux produits formés à partir de ces réactions dépendent des réactifs et des conditions spécifiques utilisés. Par exemple, l'oxydation peut produire un dérivé de cétone ou d'acide carboxylique, tandis que la réduction peut produire un alcool.
Applications de la recherche scientifique
1-(2-(6-Chloro-4-méthylpyridin-3-yl)pyrrolidin-1-yl)éthanone présente plusieurs applications de recherche scientifique :
Chimie : Utilisé comme bloc de construction pour la synthèse de molécules plus complexes.
Médecine : Exploré comme un agent thérapeutique potentiel pour diverses maladies en raison de sa structure chimique unique.
Industrie : Utilisé dans le développement de nouveaux matériaux et processus chimiques.
Mécanisme d'action
Le mécanisme d'action de 1-(2-(6-chloro-4-méthylpyridin-3-yl)pyrrolidin-1-yl)éthanone implique son interaction avec des cibles moléculaires spécifiques. Le cycle pyrrolidine peut interagir avec les protéines et les enzymes, inhibant potentiellement leur activité. Les substituants chloro et méthyle sur le cycle pyridine peuvent améliorer l'affinité de liaison et la spécificité du composé pour certaines cibles .
Applications De Recherche Scientifique
1-(2-(6-Chloro-4-methylpyridin-3-yl)pyrrolidin-1-yl)ethanone has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Explored as a potential therapeutic agent for various diseases due to its unique chemical structure.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 1-(2-(6-Chloro-4-methylpyridin-3-yl)pyrrolidin-1-yl)ethanone involves its interaction with specific molecular targets. The pyrrolidine ring can interact with proteins and enzymes, potentially inhibiting their activity. The chloro and methyl substituents on the pyridine ring may enhance the compound’s binding affinity and specificity for certain targets .
Comparaison Avec Des Composés Similaires
Composés similaires
1-(2-Chloro-5-méthylpyridin-3-yl)éthanone : Structure similaire mais avec des positions de substituants différentes.
1-(6-(4-Chlorophényl)-2-méthylpyridin-3-yl)éthanone : Contient un groupe chlorophényle au lieu d'un cycle pyrrolidine.
Unicité
1-(2-(6-Chloro-4-méthylpyridin-3-yl)pyrrolidin-1-yl)éthanone est unique en raison de la présence à la fois d'un cycle pyrrolidine et d'un cycle pyridine dans sa structure. Cette combinaison confère des propriétés chimiques et biologiques distinctes, ce qui en fait un composé précieux pour la recherche et les applications industrielles .
Propriétés
Formule moléculaire |
C12H15ClN2O |
|---|---|
Poids moléculaire |
238.71 g/mol |
Nom IUPAC |
1-[2-(6-chloro-4-methylpyridin-3-yl)pyrrolidin-1-yl]ethanone |
InChI |
InChI=1S/C12H15ClN2O/c1-8-6-12(13)14-7-10(8)11-4-3-5-15(11)9(2)16/h6-7,11H,3-5H2,1-2H3 |
Clé InChI |
NVCXVYIGQQGYIU-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=NC=C1C2CCCN2C(=O)C)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















